Researchers using free β-amino acid face zwitterion insolubility in aprotic solvents, requiring harsh conditions. Methyl 3-amino-3-(4-nitrophenyl)propanoate (CAS 273920-24-4) eliminates this via pre-installed methyl ester for superior solubility and chemoselective N-acylation without oligomerization.
Reliable supply with documented purity for scalable API synthesis.
Methyl 3-amino-3-(4-nitrophenyl)propanoate (CAS 273920-24-4) is a highly versatile, synthetically protected β-amino acid derivative utilized extensively in the development of peptidomimetics, β-lactam antibiotics, and advanced active pharmaceutical ingredients (APIs). By incorporating both a reactive β-amine and a para-nitro substituent on the phenyl ring, this compound provides two orthogonal handles for functionalization. The methyl ester serves as a critical protecting group that suppresses zwitterion formation, thereby dramatically enhancing solubility in standard organic solvents compared to its free acid counterpart. This structural profile makes it a highly reliable precursor for complex multi-step syntheses where chemoselectivity, precise stereochemical control, and scalable processability are required [1].
Attempting to substitute this compound with the free acid (3-amino-3-(4-nitrophenyl)propanoic acid) or non-nitrated analogs (e.g., methyl 3-amino-3-phenylpropanoate) introduces severe workflow bottlenecks. The free acid exists as a highly polar zwitterion, rendering it largely insoluble in aprotic solvents like dichloromethane or tetrahydrofuran, which forces the use of harsh, yield-reducing polar solvents or necessitates an additional, often inefficient, esterification step in situ. Furthermore, substituting with a non-nitrated analog eliminates the critical para-position functional handle, preventing downstream reduction to the aniline derivative required for cross-coupling or extended pharmacophore development. For industrial scale-up, the pre-installed methyl ester is essential to prevent uncontrolled oligomerization during amine functionalization[1].
The methyl esterification of the β-amino acid fundamentally alters its phase behavior. While the free acid exists as a zwitterionic solid with negligible solubility in standard organic solvents, Methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits high solubility in dichloromethane (DCM) and ethyl acetate. This allows for homogeneous reactions and standard aqueous workups, eliminating the need for high-boiling polar aprotic solvents like DMF [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 3-amino-3-(4-nitrophenyl)propanoic acid (Free acid): <1 mg/mL |
| Quantified Difference | >50-fold higher solubility in aprotic solvents |
| Conditions | Standard laboratory conditions (25 °C, DCM) |
High solubility in standard organic solvents eliminates the need for polar aprotic solvents, simplifying extraction and significantly reducing solvent removal costs during scale-up.
When reducing the para-nitro group to an amine to create a bifunctional linker, the presence of the methyl ester prevents unwanted side reactions. Reduction of the free acid often leads to intermolecular amidation or oligomerization due to the unprotected carboxylate reacting with the newly formed aniline or the aliphatic amine. The methyl ester protects the carboxylate, ensuring clean reduction and high isolated yields [1].
| Evidence Dimension | Isolated yield of 4-amino derivative post-reduction |
| Target Compound Data | >90% yield (clean reduction) |
| Comparator Or Baseline | Free acid analog: <60% yield (due to oligomerization) |
| Quantified Difference | >30% absolute increase in isolated yield |
| Conditions | Catalytic hydrogenation (Pd/C, H2, ambient pressure, MeOH) |
The methyl ester ensures clean reduction of the nitro group without competitive intermolecular side reactions, directly improving batch reproducibility and lowering purification costs.
In the synthesis of complex peptidomimetics, the choice of ester protecting group impacts the final deprotection step. Methyl 3-amino-3-(4-nitrophenyl)propanoate undergoes rapid and complete hydrolysis under mild basic conditions compared to heavier esters like the ethyl ester, which require longer reaction times and can risk epimerization of sensitive adjacent stereocenters [1].
| Evidence Dimension | Rate of basic ester hydrolysis (deprotection) |
| Target Compound Data | Complete hydrolysis in <2 hours |
| Comparator Or Baseline | Ethyl 3-amino-3-(4-nitrophenyl)propanoate: >4 hours |
| Quantified Difference | >2x faster deprotection under milder conditions |
| Conditions | Standard basic hydrolysis (LiOH, THF/H2O, 25 °C) |
Faster deprotection under mild conditions prevents epimerization and degradation of sensitive functional groups in advanced synthetic intermediates.
This compound is a highly effective starting material for synthesizing β-peptides. The methyl ester allows for controlled, directional peptide bond formation (N-to-C terminus) without the risk of auto-oligomerization that plagues free β-amino acids, ensuring high-fidelity sequence generation [1].
The para-nitro group serves as a robust masked aniline. Post-coupling of the aliphatic amine, the nitro group can be cleanly reduced to an amine to attach cytotoxic payloads or fluorophores. The pre-installed methyl ester ensures this reduction proceeds without side reactions, making it a highly reliable bifunctional linker [2].
The β-amino ester structure is a direct precursor for cyclization into substituted azetidin-2-ones (β-lactams). The methyl ester facilitates the cyclization process under mild basic conditions, providing a scalable route to novel antibiotic scaffolds [3].